Home > Products > Screening Compounds P107717 > 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide
2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide -

2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide

Catalog Number: EVT-3902239
CAS Number:
Molecular Formula: C23H33N5O
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (Compound 1) []

  • Relevance: The structural similarity between compound 1 and 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide lies in the presence of the 2-methyl-1H-imidazol-1-yl moiety in both structures. This shared feature suggests potential overlap or similarities in their biological activities or interactions with biological targets. []

2. N-Acyl Derivatives of 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one []

  • Compound Description: These derivatives were synthesized to address the low oral bioavailability of compound 1. Notably, the benzoyl derivative (4b) exhibited improved stability and significantly increased bioavailability in canine and human plasma. Hemodynamic studies indicated that these derivatives retained the selective inotropic profile of compound 1, making them promising prodrugs. []
  • Relevance: N-acyl derivatives of compound 1 are considered structurally related to 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide due to the shared 2-methyl-1H-imidazol-1-yl group and the presence of an acyl group. Despite differences in their core structures, the presence of these common moieties could indicate shared or overlapping biological activities. []

3. N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine (Compound 2) []

  • Compound Description: This quinazoline derivative exhibits notable anti-inflammatory activity. It acts as an inhibitor of nitric oxide synthase II (NOS-II) and phosphodiesterase-4 (PDE-4). Additionally, compound 2 displays promising bronchodilatory and anti-allergic properties. []
  • Relevance: While the core structures differ, both compound 2 and 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide share the 3-(1H-imidazol-1-yl)propyl substituent. The presence of this common structural element suggests that the two compounds might share similarities in their binding affinities or interactions with specific biological targets. []

4. N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (Compound 24) []

  • Compound Description: This compound is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). It exhibits promising anti-atherosclerotic activity in vivo, making it a potential therapeutic agent for atherosclerosis. []
  • Relevance: Both compound 24 and 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide belong to the class of imidazole derivatives. Although they differ in the specific substituents attached to the imidazole ring and their overall structures, their shared imidazole core suggests potential similarities in their pharmacological profiles or mechanisms of action. []

5. 3-(1H-Imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic Acid (UK 38.485) []

  • Compound Description: UK 38.485 acts as a thromboxane synthetase inhibitor. Studies in canine models indicate its potential in safeguarding the myocardium against ischemic stress. This protective effect is attributed to enhanced blood flow to ischemic areas and improved oxygen uptake during ischemia. []
  • Relevance: Similar to 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide, UK 38.485 is an imidazole derivative. Despite the differences in their core structures, the presence of the imidazole ring suggests they might exhibit comparable pharmacological effects or target similar biological pathways. []

6. 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

  • Compound Description: NVP-BGJ398 exhibits potent and selective inhibitory activity against fibroblast growth factor receptor tyrosine kinases (FGFRs) 1, 2, and 3. It demonstrates significant antitumor activity in vivo, particularly in bladder cancer models overexpressing wild-type FGFR3. This profile highlights its potential as a novel anticancer agent. []
  • Relevance: NVP-BGJ398 and 2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide share the 4-ethylpiperazinyl group. Although their core structures differ, this shared moiety suggests the possibility of similar pharmacological activities or binding interactions with specific biological targets. []

Properties

Product Name

2-(4-ethyl-1-piperazinyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-dihydroindene-2-carboxamide

Molecular Formula

C23H33N5O

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H33N5O/c1-3-26-13-15-28(16-14-26)23(17-20-7-4-5-8-21(20)18-23)22(29)25-9-6-11-27-12-10-24-19(27)2/h4-5,7-8,10,12H,3,6,9,11,13-18H2,1-2H3,(H,25,29)

InChI Key

RUWJAJACUWYSAY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCCN4C=CN=C4C

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCCN4C=CN=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.